molecular formula C17H15NO B1266999 1-(1-benzyl-1H-indol-3-yl)ethanone CAS No. 93315-38-9

1-(1-benzyl-1H-indol-3-yl)ethanone

Cat. No. B1266999
CAS RN: 93315-38-9
M. Wt: 249.31 g/mol
InChI Key: ZKPMMGGHAVKPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzyl-1H-indol-3-yl)ethanone is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. The compound's relevance spans across various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science, due to its structural complexity and potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, can be achieved through several methods. A notable synthesis approach involves the reaction of phenylglyoxals with indole in the presence of B(HSO4)3 under solvent-free conditions, offering advantages such as short reaction times, simple experimental procedures, and excellent yields (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The molecular structure of 1-(1-benzyl-1H-indol-3-yl)ethanone and related compounds can be analyzed through various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Studies on similar compounds provide insights into their molecular geometry, electronic structure, and interaction mechanisms within the crystal lattice, enabling a deeper understanding of their chemical behavior and reactivity (Cai et al., 2020).

Chemical Reactions and Properties

Indole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. For example, the conjugate addition of indoles to dichlorobenzoquinone, followed by various oxidation and hydrolysis steps, demonstrates the reactive versatility of these compounds and their potential for further chemical modifications (Pirrung et al., 2002).

Physical Properties Analysis

The physical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied through thermal analysis methods like TG/DTA, providing valuable information for its handling and processing (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as reactivity, stability, and interaction with other chemical entities, are key to its functionality in various chemical and biological contexts. Studies employing computational chemistry methods, such as DFT calculations, help predict these properties and guide experimental work to explore new reactions and applications (Louroubi et al., 2019).

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and antimicrobial activity

    A study synthesized novel 1H-indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, and evaluated their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, demonstrating potential as therapeutic agents against various microbial infections (Letters in Applied NanoBioScience, 2020).

  • Synthesis of indole-based oxadiazoles

    Another study focused on synthesizing 1H-indole-ethanone derivatives, including oxadiazoles, which displayed antimicrobial activities. This research suggests the compound's role in developing new antimicrobial agents (International journal of biomedical research, 2014).

Anti-inflammatory and Analgesic Properties

  • Chalcone derivatives synthesis

    A study synthesized derivatives of 1-(1-benzyl-1H-indol-3-yl)ethanone and evaluated them for anti-inflammatory activities. These derivatives showed promising results in reducing inflammation, indicating their potential in anti-inflammatory drug development (Current drug discovery technologies, 2022).

  • COX-2 enzyme inhibitors

    Research also delved into the synthesis of novel 1-(1-benzyl-1H-indol-3-yl)ethanone derivatives for their effects on the COX-2 enzyme and their analgesic and anti-inflammatory activities. This study provides insights into the compound's potential in pain management and inflammation control (Letters in Drug Design & Discovery, 2022).

Antitubercular and Neuroprotective Agents

  • Antitubercular applications

    A study explored derivatives of 1-(1-benzyl-1H-indol-3-yl)ethanone for their potential as antitubercular agents. Certain compounds showed promising activity against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment (Bioorganic & medicinal chemistry, 2019).

  • Dual-effective neuroprotective agents

    Indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, were identified as potent ligands for NMDA receptors and showed antioxidant properties. This indicates their potential in treating neurodegenerative diseases (Bioorganic & medicinal chemistry, 2013).

properties

IUPAC Name

1-(1-benzylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMMGGHAVKPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297875
Record name 1-(1-benzyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-1H-indol-3-yl)ethanone

CAS RN

93315-38-9
Record name 93315-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-benzyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-benzyl-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-benzyl-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-benzyl-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(1-benzyl-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-benzyl-1H-indol-3-yl)ethanone

Citations

For This Compound
5
Citations
AAI Ali, R Abdel Baseer, HM Abo-Salem… - Egyptian Journal of …, 2021 - journals.ekb.eg
The current study aims to explore the anti-corrosion performance of Poly [2 -amino -4(1 -benzyl -1H -indol - 3 -yl) thiophene - 3 - carbonitrile)] (PABITC) on C-steel in in 0.50 M H2SO4 …
Number of citations: 1 journals.ekb.eg
M Sechi, M Derudas, R Dallocchio… - Journal of medicinal …, 2004 - ACS Publications
Diketo acids such as S-1360 (1A) and L-731,988 (2) are potent and selective inhibitors of HIV-1 integrase (IN). A plethora of diketo acid-containing compounds have been claimed in …
Number of citations: 175 pubs.acs.org
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za
JTA Vijay, NK Nagalingaiah, SC Nagarakere… - Cogent …, 2015 - Taylor & Francis
A mild and versatile method for the efficient construction of heterocyclic framework of meridianins from simple precursors has been devised. The strategy involves the assembly of the …
Number of citations: 6 www.tandfonline.com
Q Wang, J Lou, Z Huang, Z Yu - The Journal of Organic Chemistry, 2019 - ACS Publications
Rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates was achieved, affording isoquinolines in good to excellent yields with high regioselectivities under …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.